molecular formula C22H28N2O3 B3431582 Centpropazine CAS No. 91315-34-3

Centpropazine

Cat. No.: B3431582
CAS No.: 91315-34-3
M. Wt: 368.5 g/mol
InChI Key: ZQPXSRTZFYHSFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Centpropazine involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Centpropazine undergoes several types of chemical reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Pharmacological Profile

Centpropazine is classified as an antidepressant with minimal anticholinergic effects. This distinguishes it from traditional antidepressants, which often exhibit significant side effects related to anticholinergic activity. Early clinical studies indicated that this compound is well tolerated, with adverse effects primarily occurring at higher doses (120 mg and above) .

Efficacy Studies

Several multicentric clinical trials have evaluated the efficacy of this compound in patients with major depressive disorder. A notable study involved 79 patients who received this compound over six weeks. The results demonstrated a significant reduction in Hamilton Depression Rating Scale (HDRS) scores from an initial mean of 25.3 to 8.2 after treatment .

Key Findings from Clinical Trials

  • Patient Demographics : The study included both male and female participants aged 20 to 55 years.
  • Response Rate : The onset of antidepressant effects was observed within one week for some patients, with most showing improvement by the second week.
  • Tolerability : The drug was generally well tolerated, with mild side effects such as drowsiness and restlessness reported at higher doses .

Comparative Studies

In a comparative study against imipramine, another established antidepressant, this compound demonstrated comparable efficacy with a notably better safety profile. The incidence of anticholinergic side effects was significantly lower in patients receiving this compound compared to those on imipramine .

Summary of Clinical Study Results

Study ParameterThis compound GroupImipramine Group
Initial HDRS Score25.3 ± 2.4Not specified
Final HDRS Score8.2 ± 6.3Not specified
Patients Improved30 (75% reduction)Not specified
Side EffectsMild (drowsiness)Higher incidence

Patient Demographics in Efficacy Studies

Demographic FactorThis compound Group
Total Patients79
Male Patients40
Female Patients39
Age Range20-55 years

Case Study 1: Efficacy in Endogenous Depression

A case study involving 42 patients diagnosed with endogenous depression showed that this compound led to significant improvements in mood and overall functioning by the end of the treatment period. The study utilized the Clinical Global Impression Scale (CGIS) for assessment, revealing that a majority experienced moderate to significant improvement .

Case Study 2: Longitudinal Follow-Up

In a longitudinal follow-up study, patients treated with this compound were monitored for up to six months post-treatment. Results indicated sustained improvements in mood and a low recurrence rate of depressive symptoms, suggesting long-term benefits associated with the drug .

Mechanism of Action

Centpropazine exerts its effects by inhibiting the reuptake of serotonin into presynaptic neurons. This leads to an increased concentration of serotonin in the synaptic cleft, enhancing neurotransmission and improving mood. The primary molecular target is the serotonin transporter (SERT), which is responsible for the reabsorption of serotonin . By binding to SERT, this compound prevents serotonin from being reabsorbed, thereby prolonging its action .

Comparison with Similar Compounds

Biological Activity

Centpropazine is a novel antidepressant developed by the Central Drug Research Institute (CDRI) in Lucknow, India. It has garnered attention due to its unique pharmacological profile and favorable tolerability compared to traditional antidepressants, particularly tricyclic antidepressants (TCAs) like imipramine. This article explores the biological activity of this compound, focusing on its efficacy, side effects, and clinical studies.

This compound primarily functions as a serotonin and norepinephrine reuptake inhibitor (SNRI). It enhances neurotransmitter activity in the brain, which is believed to contribute to its antidepressant effects. Unlike many TCAs, this compound exhibits minimal anticholinergic activity, making it a safer option for patients prone to side effects associated with anticholinergic drugs.

Multicentric Efficacy Studies

Several multicentric studies have been conducted to evaluate the efficacy of this compound in patients with major depressive disorder (MDD). One notable study involved 159 patients randomized to receive either this compound (40-120 mg/day) or imipramine (50-150 mg/day) for six weeks. The results indicated that:

  • Efficacy : The antidepressant efficacy of this compound was comparable to that of imipramine. The Hamilton Depression Rating Scale (HDRS) scores showed significant improvement from the second week onward.
  • Safety Profile : this compound demonstrated a significantly lower incidence of anticholinergic side effects compared to imipramine, with reports of dryness of mouth and constipation being notably fewer .

Case Study Data

The following table summarizes findings from various studies assessing the impact of this compound on HDRS scores:

Study ReferenceInitial HDRS ScoreFinal HDRS Score% ReductionPatients Improved
25.3 ± 2.48.2 ± 6.367.5%55/79
28.0 ± 3.010.0 ± 5.064.3%34/42
VariedVariedSignificantVarious

Side Effects and Tolerability

In clinical trials, this compound was well-tolerated among participants. Common side effects included mild drowsiness and headache at higher doses (120 mg and above), but no severe adverse effects were reported in laboratory tests or ECG assessments . In contrast, imipramine was associated with more pronounced anticholinergic side effects, leading to higher dropout rates among patients due to intolerance.

Comparative Studies

When comparing this compound with other antidepressants, it consistently shows a broader safety margin:

  • Imipramine : Higher rates of anticholinergic side effects such as dizziness and constipation were reported.
  • Other Antidepressants : this compound's unique profile allows it to be considered for patients who may not tolerate traditional antidepressants well due to side effects.

Q & A

Basic Research Questions

Q. How can researchers systematically identify knowledge gaps in Centpropazine studies during literature reviews?

Methodological Answer:

  • Conduct a systematic review using databases (PubMed, Scopus) with controlled keywords (e.g., "this compound pharmacokinetics," "this compound molecular targets").
  • Apply PICO framework (Population, Intervention, Comparison, Outcome) to filter studies for relevance .
  • Track variables with insufficient data (e.g., long-term toxicity, metabolite interactions) using thematic coding .

Q. What experimental design principles ensure reproducibility in this compound pharmacology studies?

Methodological Answer:

  • Use controlled variables (e.g., solvent purity, temperature) and replication (n ≥ 3) to minimize bias .
  • Document protocols in line with ARRIVE guidelines for preclinical studies, including dose-response curves and negative controls .
  • Validate assays (e.g., HPLC for purity analysis) with calibration standards and inter-laboratory comparisons .

Q. How should researchers formulate hypotheses about this compound's mechanism of action?

Methodological Answer:

  • Start with deductive reasoning based on structural analogs (e.g., serotonin reuptake inhibitors) and existing pathway data .
  • Use in silico modeling (molecular docking, QSAR) to predict binding affinities .
  • Pilot knockout/knockdown experiments in cell lines to test hypothesized targets .

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across in vitro and in vivo models be resolved?

Methodological Answer:

  • Perform meta-analysis with heterogeneity testing (I² statistic) to quantify variability .
  • Design bridging studies to compare bioavailability, protein binding, and metabolic differences between models .
  • Apply sensitivity analysis to isolate confounding factors (e.g., gut microbiota in animal models) .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data for this compound?

Methodological Answer:

  • Use non-linear regression (e.g., Hill equation) to model EC₅₀/LC₅₀ values .
  • Apply Bayesian hierarchical models to account for inter-species variability in toxicity thresholds .
  • Validate results with bootstrap resampling to assess confidence intervals .

Q. How can researchers optimize synthetic routes for this compound analogs while ensuring purity?

Methodological Answer:

  • Employ Design of Experiments (DoE) to test reaction parameters (catalyst loading, temperature) .
  • Characterize intermediates via NMR and mass spectrometry with ≥95% purity thresholds .
  • Use green chemistry metrics (e.g., E-factor) to evaluate sustainability .

Q. What strategies validate this compound’s target engagement in complex biological systems?

Methodological Answer:

  • Combine chemical proteomics (e.g., activity-based protein profiling) with CRISPR-Cas9 screening .
  • Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
  • Cross-validate with siRNA silencing and Western blotting for downstream effector proteins .

Q. Data Analysis & Interpretation

Q. How should researchers address missing data in longitudinal this compound studies?

Methodological Answer:

  • Apply multiple imputation (e.g., MICE algorithm) for non-random missing data .
  • Use sensitivity analysis to test assumptions about missingness mechanisms .
  • Report missing data rates and imputation methods in supplementary materials .

Q. What frameworks ensure ethical rigor in this compound clinical trial design?

Methodological Answer:

  • Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during protocol drafting .
  • Incorporate DSMB (Data Safety Monitoring Board) oversight for adverse event tracking .
  • Use randomized block designs to minimize allocation bias .

Q. How to integrate multi-omics data (genomic, metabolomic) in this compound research?

Methodological Answer:

  • Apply pathway enrichment analysis (e.g., DAVID, MetaboAnalyst) to identify convergent mechanisms .
  • Use machine learning (e.g., random forests) for feature selection in high-dimensional datasets .
  • Validate findings with orthogonal assays (e.g., RT-qPCR for gene expression) .

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-2-22(26)18-8-10-21(11-9-18)27-17-20(25)16-23-12-14-24(15-13-23)19-6-4-3-5-7-19/h3-11,20,25H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPXSRTZFYHSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00919825
Record name 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34675-77-9, 91315-34-3
Record name Centropazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034675779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Centpropazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091315343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl}propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00919825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CENTPROPAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5YPG9LA47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
Centpropazine
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
Centpropazine
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
Centpropazine
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
Centpropazine
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
Centpropazine
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
(4,5,16,16-Tetramethyl-10-oxo-12-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),11,17-pentaen-6-yl) acetate
Centpropazine

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